(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
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Overview
Description
(1R,4S,5S)-5-fluoro-2-azabicyclo[221]heptane;hydrochloride is a bicyclic compound that contains a fluorine atom and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride typically involves the use of functionalized aminoproline esters. One common method is the epimerization-lactamization cascade reaction. This process involves the use of (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of strong bases and electron-withdrawing N-protective groups are key factors in the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
(1R,4S,5S)-5-fluoro-2-azabicyclo[221]heptane;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and potential biological activity
Properties
Molecular Formula |
C6H11ClFN |
---|---|
Molecular Weight |
151.61 g/mol |
IUPAC Name |
(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H/t4-,5+,6-;/m0./s1 |
InChI Key |
SNXRMQLHOJPLRM-YAFCINRGSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@@H]1CN2)F.Cl |
Canonical SMILES |
C1C2CC(C1CN2)F.Cl |
Origin of Product |
United States |
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